molecular formula C21H26N4O2 B10912579 N,N,6-triethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N,N,6-triethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10912579
M. Wt: 366.5 g/mol
InChI Key: MPZUSWORDHUWKV-UHFFFAOYSA-N
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Description

N,N,6-triethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with various functional groups, including methoxyphenyl and carboxamide. The compound’s structure imparts specific chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

The synthesis of N,N,6-triethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .

Industrial production methods may involve scaling up these reactions using continuous flow reactors or batch reactors, optimizing reaction conditions to ensure consistent quality and efficiency. Advanced techniques such as microwave-assisted synthesis and green chemistry approaches may also be employed to enhance the sustainability and reduce the environmental impact of the production process .

Chemical Reactions Analysis

N,N,6-triethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different chemical and physical properties .

Mechanism of Action

The mechanism of action of N,N,6-triethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

N,N,6-triethyl-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H26N4O2/c1-6-15-13-18(21(26)24(7-2)8-3)19-14(4)23-25(20(19)22-15)16-9-11-17(27-5)12-10-16/h9-13H,6-8H2,1-5H3

InChI Key

MPZUSWORDHUWKV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)OC)C)C(=O)N(CC)CC

Origin of Product

United States

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